molecular formula C10H12FNO3 B14849759 Ethyl 3-fluoro-2-methoxypyridine-6-acetate

Ethyl 3-fluoro-2-methoxypyridine-6-acetate

Cat. No.: B14849759
M. Wt: 213.21 g/mol
InChI Key: ZPSFVOSZGWQZLD-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2-methoxypyridine-6-acetate is a fluorinated pyridine derivative with a methoxy group at position 2 and an ethyl acetate moiety at position 4. This compound belongs to a class of heterocyclic esters widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The fluorine atom at position 3 enhances metabolic stability and lipophilicity, while the methoxy group contributes to electronic modulation of the pyridine ring, influencing reactivity and binding interactions .

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

ethyl 2-(5-fluoro-6-methoxypyridin-2-yl)acetate

InChI

InChI=1S/C10H12FNO3/c1-3-15-9(13)6-7-4-5-8(11)10(12-7)14-2/h4-5H,3,6H2,1-2H3

InChI Key

ZPSFVOSZGWQZLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=C(C=C1)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-2-methoxypyridine-6-acetate typically involves the introduction of the fluorine and methoxy groups into the pyridine ring through nucleophilic substitution reactions. One common method involves the reaction of 2,6-difluoropyridine with sodium methoxide to introduce the methoxy group, followed by the reaction with ethyl bromoacetate to introduce the ethyl acetate group. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-2-methoxypyridine-6-acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom at the 3-position can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The ethyl acetate group can be reduced to form the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium hydride, and various amines can be used under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with different functional groups at the 3-position.

    Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction: Alcohols or aldehydes derived from the reduction of the ethyl acetate group.

Scientific Research Applications

Ethyl 3-fluoro-2-methoxypyridine-6-acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-2-methoxypyridine-6-acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy and ethyl acetate groups can influence its pharmacokinetic properties. The exact pathways involved in the compound’s mechanism of action are subject to ongoing research and may vary depending on the specific biological context .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The table below highlights key structural differences between Ethyl 3-fluoro-2-methoxypyridine-6-acetate and its analogs:

Compound Name Substituents (Pyridine Ring) Molecular Formula Key Functional Groups Notable Properties
This compound 3-F, 2-OCH₃, 6-CH₂COOEt C₁₁H₁₂FNO₄ Methoxy, Fluorine, Ester Enhanced metabolic stability
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate 5-F, 6-CH₃, 2-CH₂COOEt C₁₀H₁₂FNO₂ Methyl, Fluorine, Ester Moderate lipophilicity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 6-CH₃, 4-(thietan-3-yloxy), 2-SCH₂COOEt C₁₂H₁₆N₂O₃S₂ Thioether, Thietane, Ester Increased steric bulk
Methyl 3-ethylsulfonyl-6-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylate 3-SO₂Et, 6-CF₃Ph, 2-COOMe C₁₆H₁₄F₃NO₄S Sulfonyl, Trifluoromethyl High reactivity in cross-couplings

Key Observations:

  • Fluorine Position: The 3-fluoro substitution in the target compound contrasts with the 5-fluoro position in Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate.
  • Methoxy vs. Methyl: The 2-methoxy group in the target compound is more electron-donating than the 6-methyl group in its analog, which could influence ring polarization and reactivity in nucleophilic substitutions .

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